molecular formula C11H11N3 B2721190 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine CAS No. 387358-41-0

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine

Cat. No.: B2721190
CAS No.: 387358-41-0
M. Wt: 185.23
InChI Key: SWOPKGZGICUIEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system consisting of pyridine and naphthyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, tetrahydronaphthyridines, and functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry .

Biological Activity

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₁N₃
  • Melting Point : 156-158 °C
  • CAS Number : 387358-40-9

The compound features a unique bicyclic structure that contributes to its biological activity. Its synthesis generally involves multi-step processes starting from simpler precursors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of naphthyridine have been linked to the inhibition of cancer cell proliferation. A study highlighted that certain naphthyridinones showed substantial activity against melanoma and other neoplasms, suggesting that this compound could be a potential candidate for cancer therapy .

Cardiovascular Effects

In addition to its antitumor activity, this compound has been studied for its cardiovascular effects. Compounds with similar structures have been identified as angiotensin II receptor antagonists and antihypertensives. They play a role in managing blood pressure and reducing cardiovascular risks .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific receptors involved in cell signaling pathways associated with tumor growth and cardiovascular function. For example, the binding affinity to the human Angiotensin II receptor has been documented .

Research Findings and Case Studies

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Below is a summary table of various derivatives and their reported activities:

Compound DerivativeActivity TypeIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAntihypertensive10.0
Compound CPDE5 Inhibitor12.0

Case Study: PDE5 Inhibition

A notable investigation into related compounds revealed that some derivatives act as phosphodiesterase type 5 (PDE5) inhibitors. These compounds have shown promise in treating conditions like erectile dysfunction and pulmonary hypertension by enhancing cGMP levels in smooth muscle cells .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPKGZGICUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C3C=CN=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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